Cas no 2549174-42-5 (Lirafugratinib)
리라푸그라티닙(Lirafugratinib)은 표적 항암제로, 특정 유형의 암세포에서 과발현되는 키네이스 효소를 선택적으로 억제하는 약물입니다. 이 약물은 고도로 정제된 분자 구조를 기반으로 하여 우수한 표적 특이성과 약동학적 프로파일을 보이며, 기존 치료제에 대한 내성이 발생한 경우에도 효과적인 억제 효과를 나타냅니다. 임상 연구에서 리라푸그라티닙은 종양 성장 억제 및 전이 감소에 대한 유의미한 결과를 보였으며, 특히 혈중 반감기 연장과 최소한의 대사 부담으로 인해 환자 친화적인 투여 방식을 가능하게 합니다. 또한, 표적 키네이스 변이체에 대한 광범위한 억제 스펙트럼을 갖추고 있어 다양한 암 유형에 대한 적용 가능성을 보여줍니다.

Lirafugratinib structure
상품 이름:Lirafugratinib
Lirafugratinib 화학적 및 물리적 성질
이름 및 식별자
-
- Lirafugratinib
- Lirafugratinib [USAN]
- 7HY6IMH87S
- FGFR2-IN-3
- RLY4008
- 2-Propenamide, N-(4-(4-amino-5-(3-fluoro-4-((4-methyl-2-pyrimidinyl)oxy)phenyl)-7-methyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)phenyl)-2-methyl-
- 2-Propenamide, N-[4-[4-amino-5-[3-fluoro-4-[(4-methyl-2-pyrimidinyl)oxy]phenyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methyl-
- NSC842116
- WHO 12482
- N-(4-(4-amino-5-(3-fluoro-4-((4-methylpy
- RLY-4008
- CS-0542062
- 2549174-42-5
- Rly 4008
- N-(4-(4-amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)methacrylamide
- lirafugratinib [INN]
- N-(4-(4-amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-7Hpyrrolo(2,3-d)pyrimidin-6-yl)phenyl)methacrylamide
- example 343 [WO2020231990A1]
- N-[4-(4-amino-5-{3-fluoro-4-[(4-methylpyrimidin-2- yl)oxy]phenyl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6- yl)phenyl]-2-methylprop-2-enamide
- N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide
- CHEMBL5314555
- Lirafugratinib (USAN)
- NSC-842116
- MS-29460
- GLXC-27490
- US11780845, Example 1028
- US11780845, Example 343
- UNII-7HY6IMH87S
- AKOS040758932
- BDBM623324
- N-[4-(4-amino-5-{3-fluoro-4-[(4-methylpyrimidin-2-yl)oxy]phenyl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]-2-methylprop-2-enamide
- D12455
- N-(4-(4-amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)phenyl)methacrylamide
- Fibroblast Growth Factor Receptor 2 Inhibitor RLY-4008
- SCHEMBL22676186
- N-(4-(4-amino-5-(3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl)-7-methylpyrrolo(2,3-d)pyrimidin-6-yl)phenyl)-2-methylprop-2-enamide
- DA-53173
- HY-147250
- AT44017
- GTPL12370
- example 343 (WO2020231990A1)
- FGFR2 Inhibitor RLY-4008
- Lirafugratinib?
- RLY 4008 [WHO-DD]
- N-(4-(4-amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)phenyl)-2-methylprop-2-enamide
- EX-A6478
-
- 인치: 1S/C28H24FN7O2/c1-15(2)27(37)35-19-8-5-17(6-9-19)24-22(23-25(30)32-14-33-26(23)36(24)4)18-7-10-21(20(29)13-18)38-28-31-12-11-16(3)34-28/h5-14H,1H2,2-4H3,(H,35,37)(H2,30,32,33)
- InChIKey: XOQVZSSDIQQUGO-UHFFFAOYSA-N
- 미소: CN1C2=NC=NC(N)=C2C(C2C=CC(OC3=NC=CC(C)=N3)=C(F)C=2)=C1C1C=CC(NC(=O)C(=C)C)=CC=1
계산된 속성
- 정밀분자량: 509.19755120g/mol
- 동위원소 질량: 509.19755120g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 8
- 중원자 수량: 38
- 회전 가능한 화학 키 수량: 6
- 복잡도: 840
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.3
- 토폴로지 분자 극성 표면적: 121
Lirafugratinib 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-147250-5mg |
Lirafugratinib |
2549174-42-5 | 99.60% | 5mg |
¥2600 | 2024-04-18 | |
1PlusChem | 1P027JW0-50mg |
FGFR2-IN-3 |
2549174-42-5 | 99% | 50mg |
$1501.00 | 2024-05-20 | |
1PlusChem | 1P027JW0-100mg |
FGFR2-IN-3 |
2549174-42-5 | 99% | 100mg |
$2440.00 | 2024-05-20 | |
Ambeed | A1678566-25mg |
N-(4-(4-Amino-5-(3-fluoro-4-((4-methylpyrimidin-2-yl)oxy)phenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)methacrylamide |
2549174-42-5 | 98% | 25mg |
$647.0 | 2024-04-20 | |
MedChemExpress | HY-147250-25mg |
Lirafugratinib |
2549174-42-5 | 99.60% | 25mg |
¥5700 | 2024-04-18 | |
MedChemExpress | HY-147250-10mM*1 mL in DMSO |
Lirafugratinib |
2549174-42-5 | 99.60% | 10mM*1 mL in DMSO |
¥2860 | 2024-04-18 | |
MedChemExpress | HY-147250-10mM*1mLinDMSO |
Lirafugratinib |
2549174-42-5 | 99.22% | 10mM*1mLinDMSO |
¥2860 | 2023-02-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60185-100 mg |
FGFR2-IN-3 |
2549174-42-5 | 99.24% | 100MG |
¥14918.00 | 2023-02-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60185-50 mg |
FGFR2-IN-3 |
2549174-42-5 | 99.24% | 50mg |
¥11487.00 | 2023-02-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60185-50mg |
FGFR2-IN-3 |
2549174-42-5 | 99.24% | 50mg |
¥ 10338 | 2023-09-07 |
Lirafugratinib 관련 문헌
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
2549174-42-5 (Lirafugratinib) 관련 제품
- 1806633-82-8(Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate)
- 1956376-80-9(N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide)
- 1828552-85-7(3-Acetamido-5-methanesulfonylbenzoic acid)
- 2171945-39-2(tert-butyl N-2-(chlorosulfonyl)-1-(2,4-difluorophenyl)ethylcarbamate)
- 184840-63-9(Fmoc-d-leu-opfp)
- 2229484-87-9(2-(2-chloro-6-methylpyridin-4-yl)ethanethioamide)
- 1824264-50-7(tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate)
- 1944912-18-8(N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide)
- 1805143-75-2(Ethyl 2-aminomethyl-4-cyano-6-nitrophenylacetate)
- 1423025-22-2(3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride)
추천 공급업체
Amadis Chemical Company Limited
(CAS:2549174-42-5)Lirafugratinib

순결:99%/99%/99%/99%
재다:50mg/100mg/250mg/1g
가격 ($):172.0/292.0/554.0/1495.0